molecular formula C21H13ClN4O B2892696 3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380390-21-6

3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B2892696
CAS No.: 380390-21-6
M. Wt: 372.81
InChI Key: RHMFUWMNDNQAKT-UHFFFAOYSA-N
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Description

3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H13ClN4O and its molecular weight is 372.81. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O/c1-12-6-7-13-9-14(19(22)24-18(13)8-12)10-15(11-23)20-25-17-5-3-2-4-16(17)21(27)26-20/h2-10H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMFUWMNDNQAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Chloro-7-methylquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure

The compound features a quinoline moiety linked to a 4-oxo-3,4-dihydroquinazolin structure, which is crucial for its biological activity. The presence of chlorine and methyl groups enhances its pharmacological properties.

Molecular Formula

  • Molecular Formula: C₁₈H₁₅ClN₄O
  • Molecular Weight: 336.80 g/mol

Physical Properties

PropertyValue
Boiling PointNot specified
SolubilityModerate
Melting PointNot specified
LogPNot specified

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting the growth of various cancer cell lines through multiple mechanisms:

  • mTORC Inhibition: It has been observed that compounds with a similar structure can inhibit the mTORC pathway, crucial for cell growth and proliferation. This inhibition leads to reduced tumor growth in vitro and in vivo models .
  • Pim Kinase Inhibition: The compound may also act as an inhibitor of Pim kinases, which are involved in oncogenic signaling pathways. Inhibiting these kinases can lead to decreased phosphorylation of proteins involved in cancer progression .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest:

  • Bacterial Inhibition: It has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.
  • Fungal Activity: The compound also exhibits antifungal properties, particularly against Candida albicans.

The proposed mechanisms of action for this compound include:

  • DNA Intercalation: Similar quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

Study 1: Anticancer Efficacy

In a study published in Nature Cancer, researchers synthesized a series of quinoline derivatives and tested their efficacy against prostate cancer cell lines. The results showed that the compound significantly inhibited cell growth at concentrations as low as 5 µM, with a notable reduction in mTORC1 activity observed through Western blot analysis .

Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial activity of quinoline derivatives found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Using the disc diffusion method, zones of inhibition were measured, showing effectiveness comparable to standard antibiotics .

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